molecular formula C17H17N3O2S B11411170 N-(2-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(2-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11411170
M. Wt: 327.4 g/mol
InChI Key: SKSHZAXEGFQLON-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzylamine with 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
  • 2-[(2-METHOXYPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
  • 4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE

Uniqueness

N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to the presence of both the methoxyphenyl and pyrrole groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-12-15(23-17(19-12)20-9-5-6-10-20)16(21)18-11-13-7-3-4-8-14(13)22-2/h3-10H,11H2,1-2H3,(H,18,21)

InChI Key

SKSHZAXEGFQLON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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